methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate
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Overview
Description
Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 6th position, and a carboxylate ester group at the 2nd position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate typically involves the bromination of a naphthalene derivative followed by esterification and hydroxylation reactions. One common method starts with the bromination of naphthalene-2-carboxylic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 5-bromo-naphthalene-2-carboxylic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 5-bromo-naphthalene-2-carboxylate. Finally, the hydroxylation of the 6th position is achieved using a hydroxylating agent such as hydrogen peroxide or a peracid under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination, esterification, and hydroxylation steps can be optimized using automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 5-bromo-6-oxo-naphthalene-2-carboxylate or 5-bromo-6-carboxy-naphthalene-2-carboxylate.
Reduction: Formation of methyl 6-hydroxy-naphthalene-2-carboxylate.
Substitution: Formation of methyl 5-methoxy-6-hydroxynaphthalene-2-carboxylate or methyl 5-cyano-6-hydroxynaphthalene-2-carboxylate.
Scientific Research Applications
Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the hydroxyl group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding interactions . These interactions can influence the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-naphthoate: Similar structure but lacks the hydroxyl group at the 6th position.
Methyl 6-bromo-2-naphthoate: Similar structure but the bromine atom is at the 6th position instead of the 5th.
Methyl 5-methoxy-6-hydroxynaphthalene-2-carboxylate: Similar structure but has a methoxy group instead of a bromine atom at the 5th position.
Uniqueness
Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate is unique due to the presence of both a bromine atom and a hydroxyl group on the naphthalene ring, which can impart distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
166984-02-7 |
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Molecular Formula |
C12H9BrO3 |
Molecular Weight |
281.1 |
Purity |
95 |
Origin of Product |
United States |
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